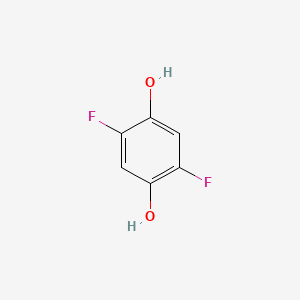

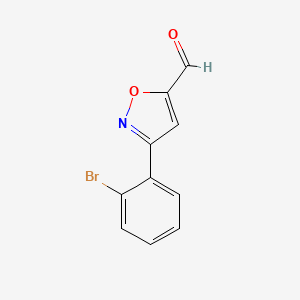

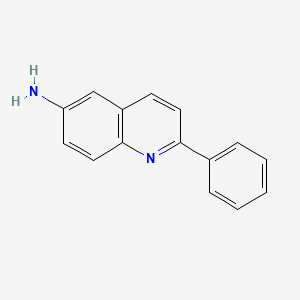

![molecular formula C15H11N3 B1611883 2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 885272-84-4](/img/structure/B1611883.png)

2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Vue d'ensemble

Description

“2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile” is a chemical compound that is used in the synthesis of various other compounds . It is an intermediate in the synthesis of FP-TZTP, which is an M2 selective muscarinic agonist that may allow noninvasive studies of Alzheimer’s disease with PET .

Synthesis Analysis

The synthesis of “this compound” involves a novel one-pot protocol. This protocol involves a tandem reaction sequence containing gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo [1,2- a ]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones to afford the final products .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds. The structure is determined by the arrangement of the phenyl group, the imidazo[1,2-a]pyridine group, and the acetonitrile group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. One of the key steps is the gold-catalyzed double oxidations of terminal alkynes to generate glyoxals . Another key step is the nucleophilic addition of 2-phenylimidazo [1,2- a ]pyridines to glyoxals to yield α-hydroxyl ketones .Applications De Recherche Scientifique

Chemical Synthesis :

- A novel approach involving iron-catalyzed dehydrogenative sp3-sp2 coupling of acetonitrile and 2-arylimidazo[1,2-a]pyridine has been developed, highlighting a route to heteroarylacetonitriles (Su et al., 2017).

- An efficient one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions has been reported, yielding these compounds in excellent yields (Le et al., 2012).

Analytical Chemistry :

- A self-consistent spectrophotometric basicity scale in acetonitrile, including compounds like 2-phenylimidazo[1,2-a]pyridine, has been established, creating a scale spanning almost 12 pKa units (Kaljurand et al., 2000).

- Synthesis of imidazo[1,2-a]pyridines, including a variant with acetonitrile as solvent, has been utilized in silver-catalyzed intramolecular aminooxygenation to produce imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan et al., 2013).

Pharmaceutical and Medicinal Chemistry :

- New heterocycles incorporating the pyrazolo-[3,4-D]pyrimidin-4-one moiety, such as 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, have been synthesized and evaluated for antioxidant activity, with some compounds showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).

- A study on antiulcer agents focused on the conformational considerations of substituted imidazo[1,2-a]pyridines, providing insights into their antiulcer activity (Kaminski et al., 1989).

Material Science and Fluorescent Probes :

- Synthesis of a blue-violet dye and a blue-green fluorescent heterocyclic system, including compounds derived from 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile, has been achieved, demonstrating potent antibacterial activity and interesting photophysical properties (Baf et al., 2014).

- Novel 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles, prepared via the Michael addition reaction of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, were utilized in DFT calculations and cyclic voltammetry studies (Darweesh et al., 2021).

Mécanisme D'action

The mechanism of action of “2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile” in chemical reactions involves several steps. The initial step is the displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This is followed by a facile closure and the formation of the shared intermediate .

Propriétés

IUPAC Name |

2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZCCRGBFMJYDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595878 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885272-84-4 | |

| Record name | 2-Phenylimidazo[1,2-a]pyridine-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

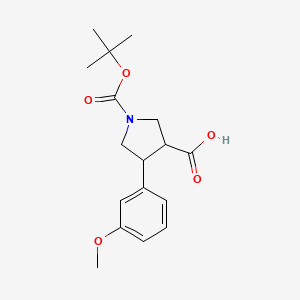

![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

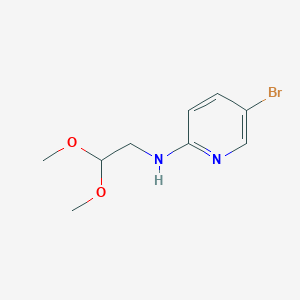

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)

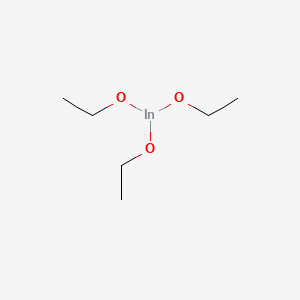

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)